Caffeine, 8-benzyl-
CAS No.: 5426-88-0
Cat. No.: VC1686827
Molecular Formula: C15H16N4O2
Molecular Weight: 284.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5426-88-0 |
---|---|
Molecular Formula | C15H16N4O2 |
Molecular Weight | 284.31 g/mol |
IUPAC Name | 8-benzyl-1,3,7-trimethylpurine-2,6-dione |
Standard InChI | InChI=1S/C15H16N4O2/c1-17-11(9-10-7-5-4-6-8-10)16-13-12(17)14(20)19(3)15(21)18(13)2/h4-8H,9H2,1-3H3 |
Standard InChI Key | YWCYMEPBJYACMO-UHFFFAOYSA-N |
SMILES | CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3 |
Canonical SMILES | CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Caffeine, 8-benzyl- is a synthesized derivative of caffeine (1,3,7-trimethylxanthine) with the systematic name 8-benzyl-1,3,7-trimethylpurine-2,6-dione . This compound belongs to the purine family and is characterized by the attachment of a benzyl group at the C8 position of the caffeine molecule, which significantly alters its physicochemical and pharmacological properties.
Structural Identity and Physical Properties
The molecular structure of Caffeine, 8-benzyl- consists of the standard caffeine scaffold with a benzyl group (phenylmethyl) substitution at position 8. This modification creates a more lipophilic molecule compared to caffeine while maintaining the basic purine ring system that characterizes xanthine derivatives.
Table 1: Physical and Chemical Properties of Caffeine, 8-benzyl-
Property | Value |
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CAS Number | 5426-88-0 |
Molecular Formula | C₁₅H₁₆N₄O₂ |
Molecular Weight | 284.313 g/mol |
Density | 1.3 g/cm³ |
Boiling Point | 516.1°C at 760 mmHg |
Flash Point | 265.9°C |
Exact Mass | 284.127 |
PSA (Polar Surface Area) | 61.82 |
LogP | 0.56150 |
Index of Refraction | 1.657 |
The compound is represented in SMILES notation as CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3 and has the InChIKey YWCYMEPBJYACMO-UHFFFAOYSA-N . These structural identifiers provide a standardized way to represent the molecule in chemical databases and literature.
Chemical Reactivity and Stability
Synthesis Methods
The synthesis of Caffeine, 8-benzyl- can be accomplished through various methods, with most approaches involving modification of the caffeine molecule at the C8 position.
General Synthetic Approaches
According to the literature, C8-modified caffeine derivatives, including Caffeine, 8-benzyl-, can be synthesized through two main strategies :
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Halogenation (typically bromination) of caffeine followed by an SNAr-type nucleophilic substitution reaction
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Coupling of 1,3-dimethyl-5,6-diaminouracil with various carboxylic acids
For Caffeine, 8-benzyl-, the first approach is most commonly employed, involving bromination of caffeine to form 8-bromocaffeine, which then undergoes nucleophilic substitution with appropriate benzyl-containing reagents.
Specific Synthesis Procedures
A detailed synthetic route for C8-substituted caffeine derivatives begins with the bromination of caffeine using N-bromosuccinimide (NBS) in a mixture of dichloromethane (DCM) and water at room temperature . This method has been reported to yield 8-bromocaffeine (8-BC) with high efficiency. Alternative bromination methods using Br₂/H₂O₂ in glacial acetic acid or HBr/H₂O₂ have been reported but are generally less efficient for the synthesis of 8-BC .
Following bromination, 8-BC can undergo an SNAr-type reaction with appropriate benzyl alcohols or derivatives. The reaction typically employs potassium hydroxide (KOH) as a base in dimethyl sulfoxide (DMSO) at elevated temperatures (around 100°C). This step yields the desired Caffeine, 8-benzyl- product .
The synthetic approach is represented in research by Kaupp and Grueter, who reported yields of approximately 15% for Caffeine, 8-benzyl- in their 1981 publication in Chemische Berichte . Other researchers, including Cook and Thomas, have also documented synthesis methods for this compound in the Journal of the Chemical Society in 1950 .
Pharmacological Activities
Caffeine, 8-benzyl- exhibits interesting pharmacological activities that distinguish it from the parent caffeine molecule. Research has focused primarily on its interaction with enzyme systems and potential therapeutic applications.
Monoamine Oxidase Inhibition
One of the most significant pharmacological properties of Caffeine, 8-benzyl- and related derivatives is their ability to inhibit monoamine oxidase (MAO), an enzyme family important in the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine.
Comparative studies have shown that other C8-substituted caffeine derivatives, particularly the (E,E)-8-(4-phenylbutadien-1-yl)caffeine analogues, are exceptionally potent reversible MAO-B inhibitors with enzyme-inhibitor dissociation constants (Ki values) ranging from 17 to 149 nM . This makes them significantly more potent than the 8-benzylcaffeine derivatives, suggesting that extending the linker between the caffeine core and the phenyl ring enhances MAO-B inhibitory activity.
Anticancer Research and Applications
Recent research has investigated the potential anticancer properties of caffeine derivatives modified at the C8 position, including structures related to Caffeine, 8-benzyl-.
Structural Basis for Anticancer Activity
A study published in 2023 described the synthesis, characterization, and anticancer assessment of novel 8-caffeinyl-triazolylmethoxy hybrid conjugates . These compounds, which represent the first caffeine-1,2,3-triazolyl hybrid molecules, share structural similarities with Caffeine, 8-benzyl- in that they both involve modification at the C8 position of caffeine.
The researchers drew interesting parallels between these C8-modified caffeine derivatives and established anticancer drugs like methotrexate (MTX) and aminopterin. They noted that the main pharmacophoric residue in these anticancer drugs is the pteridine core, which is structurally related to xanthine alkaloids like caffeine . This structural resemblance suggests a potential mechanistic basis for anticancer activity in C8-modified caffeine derivatives.
Molecular Design Considerations
The researchers outlined a three-component structural design for these potential anticancer compounds :
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A caffeinyl core (methyl xanthine) that structurally resembles pteridine
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A linking group (1,2,3-triazolyl core in the studied compounds) that can mimic the PABA-amide residue found in established anticancer drugs
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Various alkyl or aryl-alkyl residues that may function similarly to the glutamic acid component in MTX and aminopterin
While the studied compounds were specifically 8-caffeinyl-triazolylmethoxy hybrid conjugates, the structural relationship with Caffeine, 8-benzyl- suggests that similar design principles could be applied to develop benzyl-substituted caffeine derivatives with enhanced anticancer properties.
Structure-Activity Relationships
Understanding the relationship between chemical structure and biological activity is crucial for the development of more potent and selective caffeine derivatives.
Impact of C8 Substitution Pattern
Research on various C8-substituted caffeine derivatives has revealed important structure-activity relationships that influence their pharmacological profiles. Specifically, the nature of the substituent at the C8 position significantly affects the compound's ability to inhibit MAO enzymes and interact with adenosine receptors.
Studies have shown that halogen substitution on the phenyl ring of C8 substituents can significantly enhance MAO binding affinity . For instance, 8-[2-(4-bromophenoxy)ethoxy]caffeine demonstrated potent MAO-B inhibition with an IC₅₀ value of 0.166 μM, making it the most potent inhibitor in its series . This suggests that similar modifications to the benzyl group in Caffeine, 8-benzyl- could potentially enhance its MAO inhibitory potency.
Linker Length and Flexibility
The length and flexibility of the linker between the caffeine core and the aromatic ring appear to significantly influence the biological activity of C8-substituted caffeine derivatives. Research indicates that extended conjugated systems, such as those found in (E,E)-8-(4-phenylbutadien-1-yl)caffeine analogues, result in more potent MAO-B inhibition compared to the shorter, more rigid benzyl group in Caffeine, 8-benzyl- .
These insights into structure-activity relationships provide valuable guidance for the rational design of next-generation caffeine derivatives with enhanced potency and selectivity for specific pharmacological targets.
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